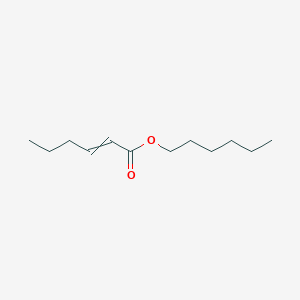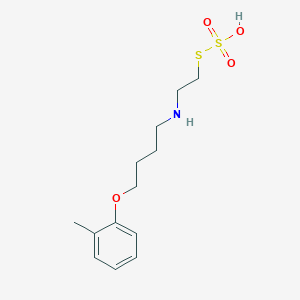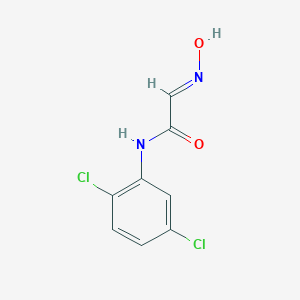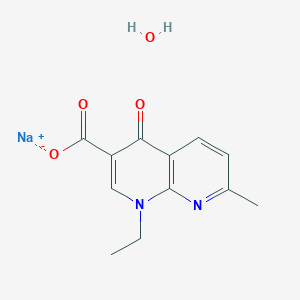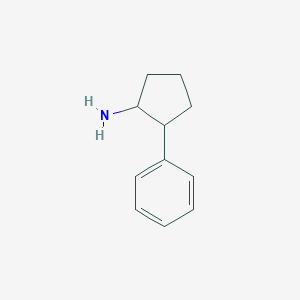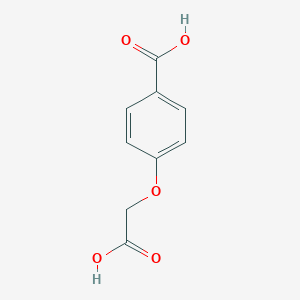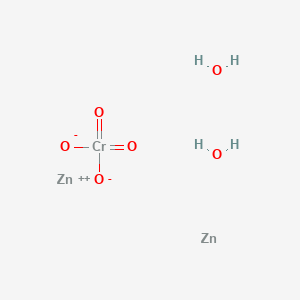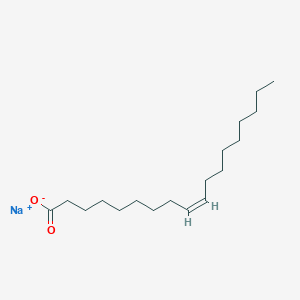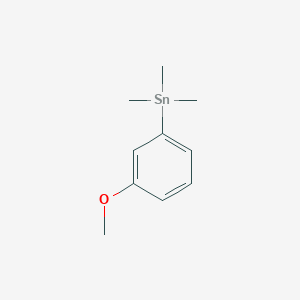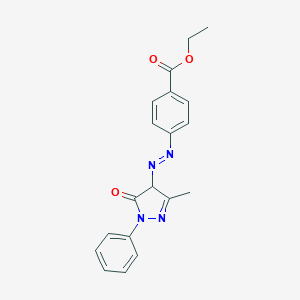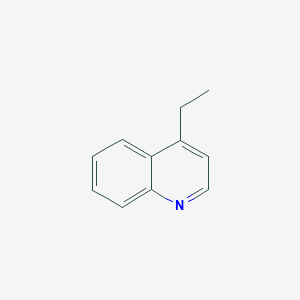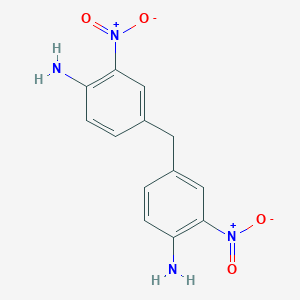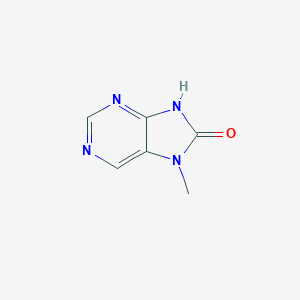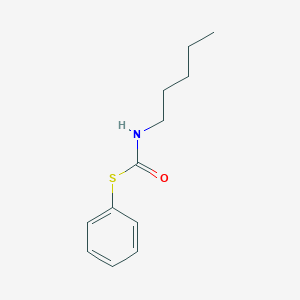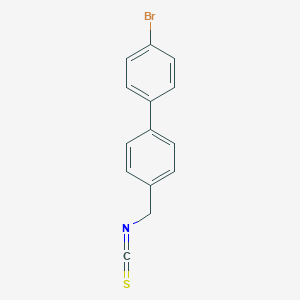
1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl-' is a chemical compound that belongs to the class of halogenated biphenyls. It is also known as BITC-BP and has been widely used in scientific research for its unique properties.
Mechanism Of Action
The mechanism of action of BITC-BP is not well understood. However, it is believed that BITC-BP interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in the inhibition or activation of various biochemical pathways.
Biochemical And Physiological Effects
BITC-BP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BITC-BP can inhibit the growth of cancer cells. BITC-BP has also been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the significant advantages of BITC-BP is its unique properties, which make it suitable for various applications. BITC-BP has high stability, which makes it suitable for use in harsh conditions. BITC-BP is also soluble in various solvents, which makes it easy to use in different experiments.
One of the limitations of BITC-BP is its toxicity. BITC-BP has been shown to be toxic to aquatic organisms, and caution should be exercised while handling it. Another limitation of BITC-BP is its limited solubility in water, which can limit its application in some experiments.
Future Directions
There are several future directions for the use of BITC-BP in scientific research. One of the potential applications of BITC-BP is in the development of nanomaterials. BITC-BP-modified nanoparticles can be used in drug delivery and imaging applications.
Another future direction for the use of BITC-BP is in the development of new biosensors. BITC-BP-modified electrodes can be used to detect various biomolecules with high sensitivity and selectivity.
Conclusion:
In conclusion, BITC-BP is a unique chemical compound that has been widely used in scientific research for various applications. The synthesis method of BITC-BP involves the reaction of 4-bromo-4'-isothiocyanatomethylbiphenyl with sodium borohydride in methanol. BITC-BP has been shown to have various biochemical and physiological effects and has potential applications in material science and biosensors. However, caution should be exercised while handling BITC-BP due to its toxicity. There are several future directions for the use of BITC-BP in scientific research, including the development of nanomaterials and new biosensors.
Synthesis Methods
The synthesis of BITC-BP involves the reaction of 4-bromo-4'-isothiocyanatomethylbiphenyl with sodium borohydride in methanol. The product obtained is then purified using column chromatography. The yield of the synthesis process is around 70%.
Scientific Research Applications
BITC-BP has been extensively used in scientific research for various applications. One of the significant applications of BITC-BP is in the field of material science. BITC-BP has been used to prepare functionalized graphene oxide, which has potential applications in energy storage and conversion.
BITC-BP has also been used in the development of biosensors. BITC-BP-modified electrodes have been used to detect glucose and dopamine in biological samples. The sensitivity and selectivity of these biosensors are higher compared to conventional biosensors.
properties
CAS RN |
19495-02-4 |
|---|---|
Product Name |
1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl- |
Molecular Formula |
C14H10BrNS |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
1-bromo-4-[4-(isothiocyanatomethyl)phenyl]benzene |
InChI |
InChI=1S/C14H10BrNS/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-16-10-17/h1-8H,9H2 |
InChI Key |
XPBFXCGRVDYVDO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)Br |
Other CAS RN |
19495-02-4 |
synonyms |
4-Bromo-4'-isothiocyanatomethyl-1,1'-biphenyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



